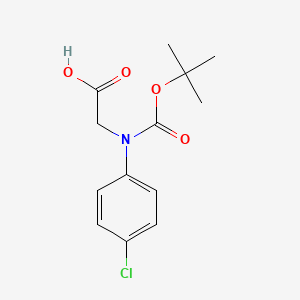

N-Boc-(4-chlorophenyl)glycine

Description

BenchChem offers high-quality N-Boc-(4-chlorophenyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-(4-chlorophenyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16ClNO4 |

|---|---|

Molecular Weight |

285.72 g/mol |

IUPAC Name |

2-[4-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |

InChI Key |

FPRRDNKPHINQNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Solubility Profiling of N-Boc-(4-chlorophenyl)glycine in Organic Solvents: Predictive Thermodynamics and Experimental Validation

Executive Summary

N-Boc-(4-chlorophenyl)glycine (CAS: 53994-85-7) is a critical chiral building block extensively utilized in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and factor Xa inhibitors. For process chemists and drug development professionals, understanding its solid-liquid equilibrium (SLE) in various organic solvents is paramount for optimizing reaction yields, designing crystallization-based purifications, and preventing solvent-mediated polymorphic transformations.

Because empirical solubility data for highly specific pharmaceutical intermediates is often proprietary, this whitepaper provides a rigorous thermodynamic framework, predictive solubility profiles, and a self-validating experimental protocol for determining the solubility of N-Boc-(4-chlorophenyl)glycine in organic solvents.

Molecular Thermodynamics and Solvent Interactions

The solubility of any organic solute is governed by the disruption of its crystal lattice and the subsequent solvation of the isolated molecules. The ideal mole fraction solubility (

Unprotected amino acids exist as zwitterions with extremely high lattice energies, rendering them insoluble in most organic solvents. However, the introduction of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the thermodynamic landscape of 4-chlorophenylglycine:

-

Lattice Disruption: The bulky, lipophilic tert-butyl moiety disrupts orderly crystal packing, significantly lowering both

and -

Activity Coefficient (

): Real solubility is defined as -

Hydrogen Bonding: The free carboxylic acid (-COOH) acts as both a strong hydrogen-bond donor and acceptor, driving high solubility in polar protic solvents (e.g., methanol, ethanol).

To predict these interactions quantitatively, we utilize [1] Hansen Solubility Parameters (HSP), which divide the total cohesive energy into dispersion (

Fig 1: Solvent selection logic based on Hansen Solubility Parameters and molecular interactions.

Predictive Solubility Profiling

Based on group-contribution methods and structural homology with similar Boc-protected aromatic amino acids, the following table summarizes the predicted solubility profile of N-Boc-(4-chlorophenyl)glycine across standard process solvents at 298.15 K.

| Solvent | Dielectric Constant ( | Predicted Solubility Profile | Primary Solvation Mechanism |

| Ethyl Acetate | 6.0 | Very High (>200 mg/mL) | Dipole-dipole match with carbamate core; lipophilic affinity. |

| Dichloromethane | 8.9 | Very High (>200 mg/mL) | Strong dispersion forces; halogen-halogen interactions. |

| Methanol | 32.7 | High (>100 mg/mL) | Strong H-bond donation/acceptance with the -COOH group. |

| Acetone | 20.7 | High (~100 mg/mL) | Excellent H-bond acceptor; matches polar parameters. |

| Ethanol | 24.5 | Moderate to High | H-bonding, though hindered slightly by the alkyl chain. |

| Toluene | 2.4 | Moderate (<50 mg/mL) | |

| Hexane | 1.9 | Insoluble (<1 mg/mL) | High Relative Energy Difference (RED); lacks polar/H-bond capacity. |

| Water | 80.1 | Insoluble (<0.1 mg/mL) | Extreme hydrophobicity of the Boc and 4-chlorophenyl groups. |

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from predictive models to empirical data, the isothermal shake-flask method remains the gold standard for determining the solid-liquid equilibrium of organic pharmaceutical compounds [2].

Step-by-Step Workflow

Phase 1: Preparation and Equilibration

-

Solvent Preparation: Dispense 10.0 mL of the target analytical-grade organic solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Saturation: Add N-Boc-(4-chlorophenyl)glycine incrementally to the solvent while stirring until a visible suspension of excess solid persists, ensuring the solution is supersaturated.

-

Isothermal Incubation: Place the sealed vial in a thermostated shaking water bath or incubator set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate at 200 RPM for a minimum of 24 to 48 hours to achieve thermodynamic equilibrium.

Phase 2: Phase Separation 4. Settling: Cease agitation and allow the suspension to settle isothermally for 2 hours. 5. Filtration: Extract an aliquot of the supernatant using a pre-warmed glass syringe. Pass the aliquot through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

Phase 3: Analytical Quantification 6. Dilution: Immediately dilute the filtered aliquot with a compatible mobile phase (e.g., Acetonitrile/Water 50:50) to prevent precipitation upon cooling and to bring the concentration within the linear dynamic range of the detector. 7. HPLC-UV Analysis: Quantify the concentration using High-Performance Liquid Chromatography coupled with a UV-Vis detector (typically monitored at 220 nm and 254 nm for the chlorophenyl chromophore) against a highly pure, multi-point calibration curve.

Fig 2: Thermodynamic workflow for isothermal shake-flask solubility determination and verification.

Self-Validating Systems in Solubility Determination

A critical failure point in solubility studies is the assumption that the solid phase remains unchanged during the equilibration process. Solvents can induce polymorphic transitions, or the solute may form solvates/hydrates, which fundamentally alters the thermodynamic equilibrium being measured [3].

To ensure Trustworthiness and scientific integrity, the protocol must be a self-validating system:

-

Time-Point Verification: Sample the solution at 24 hours and 48 hours. If the concentration varies by more than 2%, thermodynamic equilibrium has not been reached, and agitation must continue.

-

Solid-State Characterization: The excess solid remaining in the flask must be recovered, gently dried, and analyzed via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

-

Causality: If the PXRD pattern of the recovered solid differs from the starting bulk material, a solvent-mediated polymorphic transformation has occurred. The measured solubility data therefore belongs to the new crystal form, not the original API intermediate.

By strictly adhering to this framework, researchers can confidently generate highly accurate, reproducible solubility data for N-Boc-(4-chlorophenyl)glycine, enabling the seamless scale-up of pharmaceutical manufacturing processes.

References

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method Journal of Solution Chemistry (Springer) URL:[Link]

-

Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

-

Extensive characterization of choline chloride and its solid–liquid equilibrium with water Physical Chemistry Chemical Physics (RSC) URL:[Link]

Comprehensive Characterization and Synthetic Utility of (R)- and (S)-N-Boc-(4-chlorophenyl)glycine: A Technical Guide for Drug Development

Executive Summary

Chiral non-natural amino acids are foundational building blocks in modern drug discovery, enabling the synthesis of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs) with enhanced proteolytic stability and target affinity. Among these, 4-chlorophenylglycine derivatives are particularly valuable; the para-chloro substitution introduces lipophilicity and potential halogen-bonding interactions, while the phenylglycine core provides significant steric bulk close to the peptide backbone.

This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protected forms of both the (R)- and (S)-enantiomers of 4-chlorophenylglycine. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical identifiers, the mechanistic rationale behind Boc protection, and a field-proven, self-validating experimental protocol for their synthesis and downstream application.

Physicochemical and Identifier Profiling

Accurate compound identification is critical for regulatory compliance and synthetic reproducibility. The (R)-enantiomer (D-form) and (S)-enantiomer (L-form) of N-Boc-(4-chlorophenyl)glycine possess distinct CAS Registry Numbers but share identical mass and constitutional properties[1].

Table 1: Core Identifiers and Physicochemical Data

| Property | (R)-N-Boc-(4-chlorophenyl)glycine | (S)-N-Boc-(4-chlorophenyl)glycine |

| CAS Registry Number | 53994-85-7[1] | 917027-02-2 |

| Common Synonyms | Boc-D-Phg(4-Cl)-OH | Boc-L-Phg(4-Cl)-OH |

| Molecular Formula | C₁₃H₁₆ClNO₄ | C₁₃H₁₆ClNO₄ |

| Molecular Weight | 285.72 g/mol | 285.72 g/mol |

| SMILES | CC(C)(C)OC(=O)NO)c1ccc(Cl)cc1 | CC(C)(C)OC(=O)NO)c1ccc(Cl)cc1 |

| PubChem CID | 7022406[2] | N/A (Often cataloged via vendors)[3] |

Mechanistic Rationale for N-Boc Protection

The selection of the tert-butyloxycarbonyl (Boc) group over other protecting groups (such as Fmoc or Cbz) is driven by specific mechanistic and strategic requirements in chemical synthesis:

-

Orthogonality: The Boc group is highly stable to catalytic hydrogenation (unlike Cbz) and resistant to basic conditions (unlike Fmoc). It is exclusively cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane.

-

Steric Shielding and Epimerization Control: Phenylglycine derivatives are notoriously prone to racemization during carboxyl activation. The alpha-proton is highly acidic due to the electron-withdrawing nature of the adjacent phenyl ring. The bulky tert-butyl group of the Boc moiety provides exceptional steric shielding around the alpha-amine, restricting the formation of the planar oxazolone intermediate that typically drives epimerization.

Experimental Workflow: Boc-Protection Protocol

The following protocol details the synthesis of N-Boc-(4-chlorophenyl)glycine from the unprotected chiral amino acid. This methodology relies on a biphasic solvent system to manage the zwitterionic nature of the starting material.

Materials Required

-

Chiral (4-chlorophenyl)glycine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

1M Sodium Hydroxide (NaOH) (2.0 eq)

-

Tetrahydrofuran (THF) and Deionized Water (1:1 v/v)

-

1M Potassium bisulfate (KHSO₄) or 1M HCl for acidification

Step-by-Step Procedure

-

Solubilization (Causality): Suspend the unprotected (4-chlorophenyl)glycine in the THF/Water mixture. The amino acid is initially insoluble. Add 1M NaOH dropwise. Rationale: The base deprotonates the carboxylic acid and the ammonium ion, generating the highly water-soluble, nucleophilic free amine.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath to prevent the exothermic hydrolysis of Boc₂O. Add Boc₂O dropwise as a solution in THF.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validating TLC System: Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin and heat. Validation: The primary amine starting material will appear as a distinct purple spot. A successful reaction yields a ninhydrin-negative product that is strongly UV-active at 254 nm (due to the chlorophenyl ring), providing a definitive binary readout for reaction completion.

-

Workup & Isolation: Concentrate the mixture in vacuo to remove THF. Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Rationale: Acidification protonates the carboxylate, driving the N-Boc-(4-chlorophenyl)glycine out of the aqueous phase. Extract the precipitated product into ethyl acetate, dry over Na₂SO₄, and concentrate to yield a white solid.

Downstream Applications in Peptide Synthesis

Once synthesized, N-Boc-(4-chlorophenyl)glycine is primarily utilized as an API intermediate or integrated into Solid-Phase Peptide Synthesis (SPPS). The workflow below illustrates the logical progression from protection to final peptide elongation.

Workflow for the synthesis and application of N-Boc-(4-chlorophenyl)glycine in peptide pipelines.

Analytical Validation

To ensure the scientific integrity of the synthesized batch, the following analytical parameters must be met:

-

Chiral HPLC: Utilize a Chiralcel OD-H or AD-H column (Hexane/Isopropanol mobile phase) to confirm enantiomeric excess (ee > 98%). This is critical, as the alpha-proton of phenylglycines is labile.

-

Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 284.0 in negative ion mode. The isotopic pattern must reflect the 3:1 ratio characteristic of a single chlorine atom (³⁵Cl / ³⁷Cl).

-

¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic tert-butyl singlet at ~1.35 ppm (9H), the alpha-proton doublet at ~5.1 ppm (1H), and the para-substituted aromatic AB system between 7.3 and 7.5 ppm (4H).

References

-

PubChem. "Compound Summary for CID 7022406: (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid." National Center for Biotechnology Information. Available at:[Link]

Sources

Thermodynamic Stability of Boc-4-Chlorophenylglycine: A Technical Guide

This guide details the thermodynamic and kinetic stability profile of Boc-4-chlorophenylglycine (Boc-4-Cl-Phg-OH) . It is structured to address the critical challenges of handling electron-deficient phenylglycine derivatives in drug development and peptide synthesis.[1]

Executive Summary

Boc-4-chlorophenylglycine represents a "difficult sequence" building block not due to aggregation, but due to stereochemical lability . While the tert-butyloxycarbonyl (Boc) protecting group provides standard acid-stability (stable to base, cleaved by TFA), the 4-chlorophenyl moiety significantly alters the electronic landscape of the

-

Thermodynamic Liability: The molecule is thermodynamically driven toward racemization (entropy-favored formation of DL-mix) and thermal decomposition (entropy-driven gas evolution of isobutylene/CO

at -

Kinetic Risk: The electron-withdrawing chlorine atom (

) lowers the pK

Electronic & Structural Analysis (Expertise & Causality)

To understand the stability profile, one must look beyond the protecting group to the core pharmacophore.

The Inductive Destabilization Effect

Standard amino acids like Alanine have an

In 4-chlorophenylglycine , the chlorine substituent exerts a strong inductive electron-withdrawing effect (-I). According to the Hammett Equation , this impact is quantifiable:

Thermal Decomposition (Boc Lability)

Thermodynamically, the Boc carbamate is metastable. Upon heating, it undergoes an irreversible elimination reaction:

-

Onset Temperature: Typically

for standard Boc-amino acids. -

4-Cl-Phg Specifics: While the Boc group is distal to the phenyl ring, the increased acidity of the N-H bond (inductive effect) can slightly lower the decomposition onset. Storage below

is strictly required to prevent slow, long-term degradation.

Mechanisms of Instability (Visualization)

The primary instability pathway during handling and coupling is Racemization . This occurs via two distinct kinetic pathways: Direct Enolization (base-catalyzed) and Oxazolone Formation (during activation).

Diagram: Racemization Pathways

The following diagram illustrates the competing pathways that lead to loss of optical purity.

Caption: Path A (Direct Enolization) is the dominant risk factor for 4-chlorophenylglycine due to the acidity of the benzylic proton.

Self-Validating Experimental Protocols

Trustworthiness in chemical biology comes from verification. Do not assume stereochemical integrity; prove it.

Protocol: Enantiomeric Purity Analysis via Marfey’s Method

Because 4-Cl-Phg is non-standard, standard chiral columns may require expensive optimization. Marfey’s Reagent (FDAA) provides a robust, self-validating method using standard C18 HPLC.

Reagents:

-

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[2]

-

Standard: Racemic 4-Cl-Phg (synthesize or purchase as reference).

Workflow:

-

Derivatization: Dissolve 50 µg of Boc-4-Cl-Phg-OH (after Boc removal with TFA) in 100 µL water. Add 200 µL 1% FDAA in acetone and 40 µL 1M NaHCO

. -

Incubation: Heat at

for 1 hour. (FDAA reacts with the amine to form diastereomers).[3] -

Quench: Add 40 µL 1M HCl to stop reaction.

-

Analysis: Inject onto C18 HPLC (Gradient: 10-60% MeCN with 0.1% TFA).

-

Validation: The L-L diastereomer will elute at a different retention time than the D-L diastereomer. Compare sample peaks against the racemic standard.

Protocol: Low-Racemization Coupling

For SPPS or solution-phase coupling, standard HBTU/DIEA protocols often yield 5-15% racemization for Phg derivatives.

Optimized Conditions:

-

Coupling Reagent: COMU or DEPBT .[1] These reagents generate less reactive active esters, minimizing oxazolone formation.

-

Base: TMP (2,4,6-trimethylpyridine) or Collidine . These weak, bulky bases are sufficient to deprotonate the carboxylic acid but sterically hindered from abstracting the sensitive

-proton. -

Additives: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt for suppressing racemization in Phg couplings.

Step-by-Step:

-

Dissolve Boc-4-Cl-Phg-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

-

Cool to

(Thermodynamic control). -

Add DIC (Diisopropylcarbodiimide, 1.0 eq) and stir for 5 min.

-

Add amine component.[4]

-

Crucial: Do not add base unless absolutely necessary (e.g., if amine is a salt). If base is needed, use TMP.

Stability Data Summary

| Parameter | Value / Condition | Implication for Handling |

| Melting Point | Solid is stable; avoid melt-phase reactions. | |

| Thermal Decomp. | Do not dry in ovens | |

| Racemization | Critical: Avoid pre-activation times > 2 min. | |

| Shelf Life | 12 Months ( | Hydrolysis of Boc is slow; racemization is zero in solid state. |

| Solubility | DCM, DMF, EtOAc (High) | Fully compatible with standard SPPS solvents. |

Stability Testing Workflow (Process Diagram)

Use this logic flow to determine if a batch of Boc-4-Cl-Phg-OH is suitable for use.

Caption: A rigorous "Go/No-Go" decision tree for validating Boc-4-Cl-Phg-OH quality before synthesis.

References

-

BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. (2025). Retrieved from

-

Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids (2004).[5] Retrieved from

-

Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017).[4][6] Retrieved from

-

Sigma-Aldrich. Product Specification: Boc-Phg-OH. Retrieved from

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to the Molecular Weight and Formula Analysis of N-Boc-4-chlorophenylglycine (Boc-4-Cl-Phg-OH)

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive, multi-faceted strategy for the definitive molecular weight and formula analysis of N-Boc-4-chlorophenylglycine (Boc-4-Cl-Phg-OH), a critical non-proteinogenic amino acid utilized in peptide synthesis and pharmaceutical development. Moving beyond a simple listing of procedures, this document elucidates the scientific rationale behind employing a synergistic triad of analytical techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). We will explore detailed, field-proven protocols and offer expert insights into data interpretation, establishing a self-validating system for the unambiguous structural confirmation and purity assessment of this compound. This guide is intended for researchers, chemists, and quality control professionals who require robust and reliable characterization of synthetic building blocks.

Chapter 1: Theoretical Foundation & In Silico Analysis

Before any instrument is calibrated, the first step in rigorous analysis is to establish a theoretical benchmark. Understanding the expected values for molecular formula, weight, and elemental composition is paramount, as these figures form the basis against which all experimental data will be validated.

The compound , N-Boc-4-chlorophenylglycine, is a derivative of phenylglycine featuring two key modifications: a chlorine atom at the para-position (position 4) of the phenyl ring and a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino group. This structure dictates its precise atomic makeup.

Caption: The integrated analytical workflow for compound validation.

Chapter 3: Mass Spectrometry for Definitive Molecular Weight

Principle & Rationale: The Power of ESI-HRMS

For a thermally sensitive and non-volatile molecule like a Boc-protected amino acid, Electrospray Ionization (ESI) is the ionization method of choice. It is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as an intact, charged ion with minimal fragmentation. [1][2]When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it allows for the measurement of the ion's mass-to-charge ratio (m/z) with exceptional accuracy (typically < 5 ppm). This precision is critical because it can distinguish between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the proposed formula.

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of Boc-4-Cl-Phg-OH in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL for infusion.

-

Scientist's Insight: The addition of 0.1% formic acid is crucial. It acidifies the mobile phase, promoting the protonation of the analyte to form the positive ion [M+H]⁺, which is readily detected in positive ion mode.

-

-

Instrumentation: Utilize an ESI-HRMS system (e.g., LC-Q-TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Scan Range: m/z 50 - 500

-

Resolution: Set to >10,000 (FWHM)

-

-

Data Acquisition: Acquire data for 1-2 minutes. Use a known reference standard for internal or external mass calibration to ensure high mass accuracy.

Data Interpretation & Validation

The primary goal is to locate the monoisotopic mass of the protonated molecule, [M+H]⁺.

-

Theoretical [M+H]⁺: 285.0769 (M) + 1.0078 (H⁺) = 286.0847 Da

-

Validation: The experimentally observed m/z value should match this theoretical value with an error of less than 5 ppm.

-

Isotope Pattern: A key confirmatory feature will be the presence of an [M+2+H]⁺ peak at approximately m/z 288.08. Due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl), this peak should have an intensity of about one-third of the [M+H]⁺ peak, providing a definitive signature for a monochlorinated compound.

Additionally, some in-source fragmentation may occur, providing further structural clues.

Caption: Common ESI-MS fragmentation pathways for Boc-4-Cl-Phg-OH.

Chapter 4: NMR Spectroscopy for Structural Elucidation

Principle & Rationale: The Molecular Blueprint

While MS confirms what the mass is, NMR spectroscopy confirms what the molecule is. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the structure. [3]By analyzing the chemical shifts, splitting patterns (for ¹H), and number of signals, we can piece together the molecular framework and confirm that the atoms are connected exactly as expected for Boc-4-Cl-Phg-OH. This step is non-negotiable for distinguishing between isomers.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Scientist's Insight: Chloroform-d (CDCl₃) is often a good first choice for solubility. If the carboxylic acid or amide proton signals are of particular interest, DMSO-d₆ is superior as it reduces the rate of proton exchange.

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0 ppm.

Data Interpretation & Validation

The experimental spectrum must match the expected signals for the structure.

Table 2: Expected NMR Chemical Shifts (δ) for Boc-4-Cl-Phg-OH in CDCl₃

| Group | ¹H NMR Signal | Expected δ (ppm) | ¹³C NMR Signal | Expected δ (ppm) |

| Boc Group | 9H, singlet | ~1.45 | 3 x C H₃ | ~28.3 |

| C (CH₃)₃ | ~80.5 | |||

| Boc C =O | ~155.2 | |||

| Phenylglycine Core | 1H, doublet (NH-coupled) | ~5.30 | C α | ~58.0 |

| 2H, doublet | ~7.35 | 2 x Ar-C H (ortho to Cl) | ~129.0 | |

| 2H, doublet | ~7.45 | 2 x Ar-C H (ortho to Cα) | ~128.5 | |

| Ar-C -Cl | ~134.5 | |||

| Ar-C -Cα | ~137.0 | |||

| 1H, broad singlet | ~5.5-6.5 | C OOH | ~174.5 | |

| 1H, very broad singlet | >10.0 |

Note: The exact chemical shifts can vary slightly depending on solvent and concentration. The presence of all these distinct signals in the correct integration ratios (for ¹H) and locations provides unambiguous confirmation of the molecular structure. A ¹H NMR spectrum is available for viewing at ChemicalBook for comparison. [4]

Chapter 5: Elemental Analysis for Empirical Formula Verification

Principle & Rationale: Fundamental Proof of Composition

Elemental Analysis (EA) is a combustion-based technique that provides a direct, quantitative measurement of the mass percentage of key elements—primarily carbon, hydrogen, and nitrogen (CHN analysis). [5][6]This method serves as a crucial orthogonal validation of the molecular formula derived from HRMS. While HRMS provides a highly precise mass-to-charge ratio for an individual ion, EA confirms that the bulk material possesses the corresponding elemental composition, adding a layer of confidence in the sample's overall purity and identity. [7]

Experimental Protocol: Combustion Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the dried, homogeneous sample into a tin or silver capsule.

-

Instrumentation: Utilize a calibrated CHN elemental analyzer.

-

Combustion: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation & Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector (TCD).

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector response and the initial sample weight.

Data Interpretation & Validation

The experimental results are compared directly against the theoretical values calculated from the molecular formula C₁₃H₁₆ClNO₄.

-

Theoretical %C: 54.65%

-

Theoretical %H: 5.64%

-

Theoretical %N: 4.90%

Validation: A sample is considered pure if the experimental values are within an acceptable deviation, typically ±0.4% , of the theoretical values. [7]For instance, an experimental result of 54.80% for Carbon would be considered a successful validation.

Chapter 6: Data Synthesis and Final Confirmation

The final step is to consolidate all data and ensure complete concordance between the theoretical benchmarks and the results from each of the three analytical techniques.

Table 3: Final Analytical Validation Summary

| Parameter | Theoretical Value | Expected Experimental Outcome | Confirmation Status |

| Molecular Formula | C₁₃H₁₆ClNO₄ | - | |

| Monoisotopic Mass [M+H]⁺ | 286.0847 Da | 286.0847 ± 0.0014 (within 5 ppm) | ☐ Pass / ☐ Fail |

| Chlorine Isotope Pattern | ~3:1 ratio for [M]:[M+2] | Observed | ☐ Pass / ☐ Fail |

| ¹H NMR: Boc Signal | ~1.45 ppm (9H, s) | Observed | ☐ Pass / ☐ Fail |

| ¹H NMR: Aromatic Signals | Two doublets (~7.3-7.5 ppm) | Observed | ☐ Pass / ☐ Fail |

| ¹³C NMR: Carbonyls | ~155 ppm & ~175 ppm | Observed | ☐ Pass / ☐ Fail |

| Elemental Analysis %C | 54.65% | 54.65 ± 0.4% | ☐ Pass / ☐ Fail |

| Elemental Analysis %H | 5.64% | 5.64 ± 0.4% | ☐ Pass / ☐ Fail |

| Elemental Analysis %N | 4.90% | 4.90 ± 0.4% | ☐ Pass / ☐ Fail |

When all checkboxes are marked as "Pass," the identity, molecular formula, and purity of the N-Boc-4-chlorophenylglycine sample are considered unequivocally confirmed. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing the confidence needed for its application in research and development.

References

-

ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

Hofstadler, S. A., & Sannes-Lowery, K. A. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 461-469. Retrieved from [Link]

-

Wolf, C., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. Retrieved from [Link]

-

Moser, A. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. N-Boc-(4'-Chlorophenyl)glycine(53994-85-7) 1H NMR spectrum [chemicalbook.com]

- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 6. Elemental analysis: operation & applications - Elementar [elementar.com]

- 7. Elemental analysis - Wikipedia [en.wikipedia.org]

Difference between N-Boc-(4-chlorophenyl)glycine and phenylalanine derivatives

Executive Summary

This guide provides a technical analysis comparing N-Boc-(4-chlorophenyl)glycine (an unnatural, arylglycine derivative) with standard Phenylalanine (Phe) derivatives. While both share a phenyl core, they are distinct molecular entities with divergent behaviors in synthesis and pharmacology.[1][2][]

-

Phenylalanine is a "safe," flexible scaffold with a methylene spacer (

-carbon) that insulates the -

N-Boc-(4-chlorophenyl)glycine is a "high-risk/high-reward" building block. It offers rigid conformational control and proteolytic resistance but presents a severe risk of racemization during synthesis due to the high acidity of its benzylic

-proton, exacerbated by the electron-withdrawing 4-chloro substituent.

Part 1: Structural & Electronic Anatomy

The fundamental difference lies in the side-chain topology. Phenylalanine possesses a

Structural Comparison

The absence of the methylene spacer in the phenylglycine derivative has two critical consequences:

-

Steric Constraint: The side chain has significantly reduced rotational freedom (

angle), locking the peptide backbone into specific regions of the Ramachandran plot. -

Electronic Communication: The

-carbon is benzylic . Electronic effects from the aromatic ring (e.g., the 4-Cl substituent) are directly transmitted to the chiral center.

Figure 1: Structural topology. Note the insulating spacer in Phe versus the direct benzylic attachment in (4-Cl)Phg.

Electronic Effects & Acidity

The 4-chloro substituent is an Electron Withdrawing Group (EWG) acting primarily through the inductive effect (

-

In Phe: The

spacer blocks this inductive pull. The -

In (4-Cl)Phg: The

effect is transmitted directly to the

Part 2: The Core Conflict – Racemization

The primary challenge in working with N-Boc-(4-chlorophenyl)glycine is base-catalyzed racemization during peptide coupling.[4] This is not a side reaction; it is a dominant failure mode if standard protocols are used.

Mechanism of Failure (Oxazolone Pathway)

During activation (e.g., with carbodiimides or uronium salts), the carbonyl oxygen can attack the activated ester, forming an oxazolone (azlactone) intermediate.

-

Base Abstraction: The base (e.g., DIPEA) removes the acidic

-proton. -

Aromatization: In (4-Cl)Phg, the resulting enolate is stabilized by resonance with the 4-chlorophenyl ring. This makes the deprotonation rapid and often irreversible regarding stereochemistry.

-

Result: The re-protonation occurs non-stereoselectively, yielding a racemic product (DL-mix).

Figure 2: The oxazolone racemization pathway. The 4-Cl-phenyl group accelerates Step 3 significantly compared to Phenylalanine.

Part 3: Experimental Protocols

To couple N-Boc-(4-chlorophenyl)glycine successfully, you must deviate from standard "Phe-type" protocols. The goal is to minimize base strength and activation time.

Comparative Conditions Table

| Parameter | Standard (Phenylalanine) | Optimized (N-Boc-(4-Cl)Phg) | Reason for Change |

| Coupling Reagent | HBTU, HATU, or DIC/HOBt | DIC/HOAt or HATU/HOAt | HOAt suppresses racemization better than HOBt. |

| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine) or NMM | DIPEA (pKa ~10.[4]5) is too strong; TMP (pKa ~7.4) minimizes |

| Solvent | DMF or NMP | DCM/DMF (1:1) or pure DCM | Lower polarity solvents can stabilize the active ester and slow racemization. |

| Temperature | Room Temperature | 0°C to 4°C | Kinetic control to favor coupling over proton abstraction. |

| Pre-activation | 2–5 minutes | 0 minutes (In-situ) | Minimizes the lifetime of the activated species before amine attack. |

Protocol: Low-Racemization Coupling of N-Boc-(4-Cl)Phg

Target Audience: Synthetic Chemists performing Solid Phase Peptide Synthesis (SPPS).

Materials:

-

N-Boc-(4-chlorophenyl)glycine (1.0 equiv)

-

Coupling Reagent: HATU (0.95 equiv) or DIC (1.0 equiv) with HOAt (1.0 equiv).

-

Base: 2,4,6-Trimethylpyridine (TMP) (Collidine) (2.0 equiv).

-

Solvent: Anhydrous DMF/DCM (1:1).

Workflow:

-

Resin Preparation: Ensure the resin-bound amine is free-based and washed with DCM.

-

Chilling: Cool the resin slurry to 0°C.

-

Activation (In-Situ):

-

Dissolve N-Boc-(4-Cl)Phg and HOAt in the solvent.

-

Add this solution immediately to the resin.[4]

-

Add DIC (or HATU) followed immediately by TMP (Collidine). Do not pre-mix the base and amino acid in the absence of the resin.

-

-

Coupling: Agitate at 0°C for 30 minutes, then allow to warm to RT for 30–60 minutes.

-

Monitoring: Check for completion (Kaiser test). If recoupling is needed, use fresh reagents and keep cold. Do not extend reaction time unnecessarily.

Figure 3: Optimized workflow for coupling racemization-prone arylglycines.

Part 4: Applications in Drug Design

Why accept the synthetic risk? Because (4-Cl)Phg offers unique pharmacological properties that Phenylalanine cannot match.

Conformational Restriction

-

Phenylalanine: The

and -

4-Cl-Phg: The direct attachment of the ring restricts the

and

Metabolic Stability

Standard Phe residues are primary targets for Chymotrypsin and other digestive proteases.

-

Proteolytic Resistance: The unnatural steric bulk and the altered electronic profile of 4-Cl-Phg make the adjacent peptide bond a poor substrate for endogenous proteases, significantly extending the plasma half-life of the drug candidate.

Electronic Targeting

The Chlorine atom provides a specific "halogen bond" donor site and fills hydrophobic pockets more completely than a hydrogen atom. The electron-deficient ring can also engage in specific

References

-

Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(23), 2325-2329. Link

- Key Finding: Establishes TMP (Collidine)

- Beisswenger, M., & Sewald, N. (2005). "Synthesis of 4-chlorophenylglycine derivatives." Amino Acids, 29, 263-270. Key Finding: Discusses the synthesis and enzymatic resolution of 4-chlorophenylglycine.

-

El Sawy, M. A., et al. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 18, 1-6. Link

- Key Finding: Confirms that base-catalyzed coupling is the critical step for racemiz

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

- constants)

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

- Key Finding: Reference for pKa values of benzylic protons and the effect of EWGs.

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Role of N-Boc-(4-chlorophenyl)glycine in Medicinal Chemistry and Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from flexible linear peptides to rigid, metabolically stable peptidomimetics is a cornerstone of drug discovery. N-Boc-(4-chlorophenyl)glycine serves as a critical, non-proteinogenic chiral building block in this paradigm. By combining the conformational rigidity of a phenylglycine core with the metabolic shielding of a para-chloro substitution and the orthogonal versatility of a tert-butyloxycarbonyl (Boc) protecting group, this molecule enables the synthesis of highly specific Central Nervous System (CNS) therapeutics, glutamate receptor modulators, and advanced enzyme inhibitors[1].

As a Senior Application Scientist, this guide deconstructs the physicochemical properties, mechanistic causality, and self-validating experimental protocols associated with N-Boc-(4-chlorophenyl)glycine to empower researchers in rational drug design.

Mechanistic Causality in Drug Design

The utility of N-Boc-(4-chlorophenyl)glycine is not accidental; every structural moiety serves a distinct, causal purpose in optimizing pharmacodynamics and pharmacokinetics.

Conformational Locking via the Phenylglycine Core

Proteinogenic amino acids like phenylalanine possess a highly flexible side chain due to their

Metabolic Shielding and Halogen Bonding via 4-Chloro Substitution

The introduction of a chlorine atom at the para position of the phenyl ring is a deliberate design choice addressing two major drug development hurdles:

-

Metabolic Stability: The para position of an aromatic ring is a primary site for oxidative metabolism by hepatic Cytochrome P450 enzymes. Halogenation effectively blocks this metabolic liability, extending the pharmacokinetic half-life of the resulting drug[1].

-

Halogen Bonding (The

-Hole Effect): The electronegative chlorine atom creates a localized region of positive electrostatic potential at its distal pole (the "sigma hole"). This allows the molecule to act as a halogen bond donor, establishing highly directional interactions with Lewis bases (e.g., carbonyl oxygens) within the target protein's binding pocket—an interaction paradigm that traditional hydrogen bonding cannot achieve.

Orthogonal Versatility of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group provides an acid-labile temporary masking of the N-terminal amine. This is critical for orthogonal protection strategies during Solid-Phase Peptide Synthesis (SPPS) or solution-phase amidation. Because Boc is cleaved by trifluoroacetic acid (TFA) to yield volatile byproducts (isobutylene and CO₂), it prevents the accumulation of side products, simplifying purification and driving the deprotection reaction to absolute completion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems where the success of each step is analytically confirmed before proceeding.

Large-Scale Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-4-chlorophenylglycine relies on an initial Strecker synthesis followed by highly selective enzymatic resolution[3].

Step-by-Step Methodology:

-

Condensation: Dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a methanol/water mixture. Stir at 50–60 °C to form the intermediate hydantoin[4].

-

Validation Check: Monitor via HPLC. The complete disappearance of the 4-chlorobenzaldehyde peak validates the progression to step 2.

-

-

Hydrolysis: Add 45% NaOH solution and reflux to hydrolyze the hydantoin into racemic 4-chlorophenylglycine[3].

-

Enzymatic Resolution: Subject the N-acyl derivative of the racemic mixture to hydrolysis using immobilized Penicillin G Acylase. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-N-acyl-4-chlorophenylglycine intact[4].

-

Validation Check: Perform Chiral HPLC. An enantiomeric excess (ee) of >99% validates the resolution step.

-

-

Boc Protection: React the isolated (R)-enantiomer with Di-tert-butyl dicarbonate (Boc₂O) in an alkaline medium to yield the final product.

Workflow of Strecker synthesis, resolution, and Boc-protection of 4-chlorophenylglycine.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Boc-Phg(4-Cl)-OH into a growing peptide chain requires strict adherence to coupling protocols to overcome the steric hindrance of the phenylglycine core.

Step-by-Step Methodology:

-

Resin Swelling: Swell 1.0 g of MBHA resin in Dichloromethane (DCM) for 30 minutes.

-

Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove existing Boc groups.

-

Validation Check: Perform a Kaiser test. A positive result (deep blue resin) confirms the exposure of free primary amines.

-

-

Coupling: Dissolve 3.0 eq of Boc-Phg(4-Cl)-OH, 3.0 eq of HBTU, and 6.0 eq of DIPEA in Dimethylformamide (DMF). Add to the resin and agitate for 2 hours.

-

Validation Check (Critical): Perform a secondary Kaiser test. A negative result (yellow/colorless resin) validates that the sterically hindered coupling is 100% complete. If positive, a re-coupling step is mandatory.

-

-

Cleavage: Treat the final synthesized peptide with anhydrous HF containing scavengers (e.g., anisole) at 0 °C for 1 hour to cleave the peptide from the resin.

Solid-Phase Peptide Synthesis cycle utilizing Boc-protected 4-chlorophenylglycine.

Quantitative Data Summaries

To facilitate rapid experimental design, the physicochemical properties and stock solution preparation parameters for 4-chlorophenylglycine derivatives are summarized below.

Table 1: Core Physicochemical Properties of (R)-4-Chlorophenylglycine [4]

| Property | Value | Analytical Significance |

| Molecular Formula | C₈H₈ClNO₂ | Defines exact mass for LC-MS validation. |

| Molecular Weight | 185.61 g/mol | Required for stoichiometric calculations. |

| Appearance | White to off-white powder | Visual indicator of crude purity. |

| Melting Point | 145–150 °C | Used for rapid purity assessment. |

| pKa (Predicted) | 1.81 ± 0.10 | Dictates ionization state in physiological buffers. |

| Solubility | Soluble in H₂O/alcohols; insoluble in non-polar solvents | Guides solvent selection for extraction and SPPS. |

Table 2: Stock Solution Preparation for H-Phg(4-Cl)-OH (in vitro assays) [5] Note: Proper solvent selection prevents compound precipitation, avoiding false-negative assay results.

| Target Concentration | Solvent System | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | H₂O / DMSO | 5.3876 mL | 26.9382 mL | 53.8764 mL |

| 5 mM | H₂O / DMSO | 1.0775 mL | 5.3876 mL | 10.7753 mL |

| 10 mM | Pure DMSO | 0.5388 mL | 2.6938 mL | 5.3876 mL |

References

4.[2] Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: monash.edu URL: [Link]

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of N-Boc-(4-chlorophenyl)glycine

Executive Summary

N-Boc-(4-chlorophenyl)glycine (CAS: 209525-73-5) is a critical non-proteinogenic amino acid intermediate used frequently in the synthesis of peptide-based pharmaceuticals and chiral catalysts. Unlike standard aliphatic amino acids, this compound possesses a benzylic

This guide defines the optimal storage conditions required to maintain enantiomeric excess (

Physicochemical Profile & Inherent Vulnerabilities[1][2][3]

To implement effective storage protocols, one must understand the molecular drivers of degradation. N-Boc-(4-chlorophenyl)glycine contains three distinct zones of instability:

| Functional Zone | Structural Feature | Stability Risk | Mechanism |

| Protecting Group | tert-Butyloxycarbonyl (Boc) | Acid Sensitivity | Cleavage yields isobutylene and CO₂ upon exposure to trace acids or moisture. |

| Benzylic C-H Bond | Racemization | The 4-Cl-phenyl group stabilizes the enolate intermediate, facilitating proton abstraction even by weak bases. | |

| Backbone | Carboxylic Acid | Dimerization | Potential for diketopiperazine formation (rare in free acid, higher in esters) or anhydride formation. |

The "Chlorophenyl Effect" on Stability

The presence of the chlorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzylic carbon, significantly increasing the acidity of the

-

Result: The energy barrier for enolization is lowered.

-

Implication: This compound racemizes faster than standard amino acids. Strict pH control and moisture exclusion are not optional; they are critical.

Degradation Mechanisms

Understanding the specific pathways of degradation allows for targeted preventative measures.

Pathway A: Base-Catalyzed Racemization

This is the primary failure mode for N-Boc-(4-chlorophenyl)glycine. Moisture from the air can facilitate proton exchange, or trace basic impurities from glass (sodium silicates) can catalyze the reaction.

Pathway B: Acid-Catalyzed Boc Removal

Exposure to atmospheric moisture can generate trace carbonic acid or interact with residual acid from synthesis, leading to the autocatalytic removal of the Boc group.

Visualization of Degradation Logic

Figure 1: Mechanistic pathways leading to loss of chiral integrity (Red path) and chemical purity (Green path).

Optimal Storage Protocol

Based on the instability profile, the following protocol is mandatory for maintaining shelf-life >12 months.

Primary Storage Conditions

-

Temperature: -20°C ± 5°C .

-

Why: Kinetic suppression of the racemization equilibrium. At Room Temperature (RT), racemization can occur over weeks/months depending on humidity.

-

-

Atmosphere: Argon or Nitrogen blanket .

-

Why: Displaces oxygen and, more importantly, atmospheric moisture.

-

-

Container: Amber glass vial with Teflon-lined cap , sealed with Parafilm.

-

Why: Amber glass protects against photodegradation (though low risk for this compound). Teflon liners prevent leaching of plasticizers or basic impurities from standard caps.

-

Handling Procedure (The "Warm-Up" Rule)

The most common cause of degradation is condensation .

-

Remove the vial from the freezer.

-

Wait 30–45 minutes for the vial to reach room temperature before opening.

-

If opening in a humid environment, use a glovebox or dry bag.

-

Re-purge the headspace with inert gas before resealing.

Shelf-Life Analysis

The shelf-life is heavily dependent on the strictness of the storage conditions.

| Storage Condition | Estimated Shelf-Life | Primary Risk Factor |

| -20°C, Inert Gas, Desiccated | 3–4 Years | Minimal. Slow thermal decomposition. |

| 2–8°C, Tightly Sealed | 12–18 Months | Slow racemization; moisture ingress. |

| 20–25°C (Room Temp), Sealed | 3–6 Months | Accelerated racemization; caking. |

| 20–25°C, Open/Poor Seal | < 1 Month | Hydrolysis (sticky solid), loss of ee. |

Quality Control & Re-Validation

Before using N-Boc-(4-chlorophenyl)glycine in high-value synthesis (e.g., GMP manufacturing), a "Fit-for-Purpose" test is required.

Analytical Methods

-

Chemical Purity: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient). Look for the removal of the Boc group (early eluting peak).

-

Enantiomeric Purity (Critical): Chiral HPLC is mandatory.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane/IPA (90:10) is typical for Boc-protected amino acids.

-

Target:

ee.

-

Re-Testing Decision Tree

Figure 2: Quality assurance workflow for validating stored material.

Safety & Regulatory (SDS Summary)

While stable under recommended conditions, standard safety protocols apply.

-

Signal Word: Warning.

-

Hazard Statements:

-

Spill Management: Sweep up dry to avoid generating dust. Do not use water initially, as this creates a sticky, difficult-to-clean residue.

References

-

BenchChem. (2025).[2] Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Retrieved from

-

Cayman Chemical. (2022).[3] Product Information: GSK4112 (Related Phenylglycine Derivative Storage). Retrieved from

-

Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from

-

BOC Sciences. (2025). Amino Acid Boc Protection and Stability Guidelines. Retrieved from

-

Fisher Scientific. (2010). Safety Data Sheet: N-Boc-glycine derivatives. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Boc-(4-chlorophenyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of N-Boc-(4-chlorophenyl)glycine in Peptide Synthesis

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can impart desirable properties such as enhanced proteolytic stability, constrained conformations leading to improved receptor affinity and selectivity, and altered pharmacokinetic profiles. N-Boc-(4-chlorophenyl)glycine, a sterically hindered and electron-deficient aryl-glycine derivative, is a particularly interesting building block. The presence of the chloro-substituent on the phenyl ring can introduce specific electronic interactions and influence the overall conformation of the peptide.

However, the successful incorporation of N-Boc-(4-chlorophenyl)glycine into a growing peptide chain via solid-phase peptide synthesis (SPPS) presents unique challenges. Its bulky nature can impede coupling efficiency, and the electronic properties of the aryl group can increase the propensity for side reactions, most notably racemization at the α-carbon. This application note provides a comprehensive guide to the protocols and critical considerations for the efficient and stereochemically controlled synthesis of peptides containing N-Boc-(4-chlorophenyl)glycine using Boc-based SPPS.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a well-established methodology that relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the amino acids.[1][2] The synthesis is carried out on a solid support (resin) and involves a cyclical process of deprotection, washing, and coupling.[1]

The fundamental steps of the Boc-SPPS cycle are as follows:

-

Resin Preparation and First Amino Acid Attachment: The synthesis begins with a suitable resin, typically a chloromethylated polystyrene resin (Merrifield resin) or a more acid-stable variant like PAM resin for the synthesis of peptide acids.[3] The C-terminal amino acid is anchored to the resin.

-

Deprotection: The Nα-Boc protecting group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]

-

Neutralization: Following deprotection, the newly formed N-terminal ammonium salt is neutralized to the free amine using a hindered organic base, such as N,N-diisopropylethylamine (DIPEA).[1]

-

Coupling: The next N-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

-

Washing: The resin is thoroughly washed after each deprotection, neutralization, and coupling step to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups.

Experimental Workflow for SPPS with N-Boc-(4-chlorophenyl)glycine

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing N-Boc-(4-chlorophenyl)glycine.

Caption: General workflow for Boc-based solid-phase peptide synthesis of a peptide containing N-Boc-(4-chlorophenyl)glycine.

Detailed Protocols and Methodologies

PART 1: Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide (acid or amide).

-

For Peptide Acids: Phenylacetamidomethyl (PAM) resin is recommended over the traditional Merrifield resin due to its enhanced stability to the repetitive TFA treatments during Boc deprotection, which minimizes premature peptide cleavage.[3]

-

For Peptide Amides: Benzhydrylamine (BHA) or the more acid-stable 4-methylbenzhydrylamine (MBHA) resins are the supports of choice.[3]

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the solvent by filtration.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 10-15 mL per gram of resin).

PART 2: The Boc-SPPS Cycle for N-Boc-(4-chlorophenyl)glycine Incorporation

Protocol 2: Nα-Boc Deprotection

-

To the swollen resin, add a solution of 50% TFA in DCM (v/v) (10 mL per gram of resin).

-

Agitate the mixture for 1-2 minutes and drain the solution.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).

Protocol 3: Neutralization

-

Add a solution of 10% DIPEA in DMF (v/v) (10 mL per gram of resin) to the deprotected resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

Protocol 4: Coupling of N-Boc-(4-chlorophenyl)glycine

The coupling of the sterically hindered and racemization-prone N-Boc-(4-chlorophenyl)glycine is the most critical step. The electron-withdrawing nature of the chloro-substituent increases the acidity of the α-proton, making the amino acid more susceptible to base-catalyzed epimerization.[5] Therefore, the choice of coupling reagent and base is paramount to ensure high coupling efficiency and maintain stereochemical integrity.

Recommended Coupling Reagents:

Standard carbodiimide reagents like DCC or DIC are often insufficient for coupling sterically hindered amino acids. More potent activating agents are required.

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent is highly recommended as it has been shown to mediate amide bond formation with remarkable resistance to racemization, even for challenging amino acids like phenylglycine.[6][7][8]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These aminium-based reagents are also highly efficient for coupling hindered amino acids.[9] However, the choice of base is critical to minimize racemization.

Table 1: Recommended Coupling Conditions for N-Boc-(4-chlorophenyl)glycine

| Coupling Reagent | Equivalents (vs. Resin Loading) | Base | Equivalents (vs. Resin Loading) | Solvent | Reaction Time | Notes |

| DEPBT | 1.5 - 2.0 | DIPEA | 3.0 - 4.0 | DMF or DCM/DMF | 1 - 2 hours | Preferred method to minimize racemization. [1][6] |

| HATU/HBTU | 2.0 | DIPEA | 4.0 | DMF | 30 - 60 min | Efficient coupling, but careful monitoring for racemization is advised.[1] |

Detailed Coupling Protocol (using DEPBT):

-

In a separate vessel, dissolve N-Boc-(4-chlorophenyl)glycine (1.5 - 2.0 equivalents relative to resin loading) in DMF.

-

Add the amino acid solution to the neutralized resin.

-

Add DEPBT (1.5 - 2.0 equivalents) to the resin suspension.

-

Add DIPEA (3.0 - 4.0 equivalents).

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete (blue beads), a second coupling with fresh reagents may be necessary.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

PART 3: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing any side-chain protecting groups. For Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

Cleavage Cocktail Selection:

The cleavage cocktail must contain scavengers to trap the reactive carbocations generated during the deprotection of side-chain protecting groups, thus preventing side reactions.[10]

Table 2: Recommended Cleavage Cocktails

| Reagent Cocktail | Composition (v/v/w) | Application |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust, general-purpose cocktail for peptides containing sensitive residues like Trp, Met, Cys, and Tyr.[11][12] |

| Reagent B | TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2) | A lower-odor alternative suitable for many peptides, but may not be as effective at preventing oxidation of Met residues.[10][11] |

Given that the peptide may contain other sensitive amino acids, Reagent K is a safe and effective choice.

Protocol 5: Peptide Cleavage and Precipitation

CAUTION: Strong acids like TFA are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the final N-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare the chosen cleavage cocktail (e.g., Reagent K) fresh.

-

Add the cleavage cocktail to the dry peptide-resin (10-20 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether with stirring.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Troubleshooting and Quality Control

Table 3: Troubleshooting Common Issues in SPPS of Peptides with N-Boc-(4-chlorophenyl)glycine

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance of N-Boc-(4-chlorophenyl)glycine. Peptide aggregation on the resin. | Perform a second coupling with fresh reagents. Increase coupling time. Switch to a more potent coupling reagent like DEPBT. Use a solvent with better solvating properties like NMP or a DCM/DMF mixture. |

| Racemization of the (4-chlorophenyl)glycine residue | Use of a strong base or inappropriate coupling reagent. | Use DEPBT as the coupling reagent.[6][7] If using HATU/HBTU, consider a weaker, more sterically hindered base. |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time. Ensure the peptide-resin is completely dry before adding the cleavage cocktail. |

| Presence of Deletion Peptides in Final Product | Incomplete deprotection or coupling at a previous cycle. | Optimize deprotection and coupling times. Perform a capping step with acetic anhydride after each coupling to block any unreacted amines. |

Quality Control:

The purity and identity of the final peptide should be confirmed by:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

-

Amino Acid Analysis: To verify the amino acid composition of the peptide.

-

Chiral HPLC or Chiral Amino Acid Analysis: To determine the extent of racemization of the (4-chlorophenyl)glycine residue.

Mechanism of Racemization and the Role of Optimized Coupling

The increased acidity of the α-proton in phenylglycine derivatives, exacerbated by the electron-withdrawing chloro group, makes it susceptible to abstraction by base. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.

Caption: Simplified mechanism of base-catalyzed racemization of activated (4-chlorophenyl)glycine.

The use of coupling reagents like DEPBT is thought to proceed through a mechanism that is less prone to base-catalyzed side reactions, thereby preserving the stereochemical integrity of the sensitive amino acid.[8]

Conclusion

The successful solid-phase synthesis of peptides containing the sterically and electronically challenging N-Boc-(4-chlorophenyl)glycine is achievable with careful optimization of the coupling and cleavage steps. By employing potent, low-racemization coupling reagents such as DEPBT and selecting an appropriate cleavage cocktail with effective scavengers, researchers can confidently incorporate this valuable non-natural amino acid into their peptide sequences. Rigorous in-process monitoring and final analytical characterization are essential to ensure the synthesis of a high-purity peptide with the desired stereochemistry.

References

- AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

- Peptides International. (n.d.). Cleavage Cocktails; Reagent B.

- Li, H., & Ye, Y. (2005).

- Coin, I., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 159-165.

- Giraud, M., et al. (1993). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 61-70). Humana Press.

- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.

- Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-463.

- Abdel-Aal, A. M., & El-Faham, A. (2014).

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Coupling Reagents.

- Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy.

- Ye, Y. H., Li, H., & Jiang, X. (2004).

- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(68), 36031-36046.

- El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Journal of the Saudi Chemical Society, 15(2), 97-113.

- Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-32). Springer, Berlin, Heidelberg.

- Schoppet, M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1161-1180.

- BenchChem. (2025). Optimizing Reaction Conditions for 4-Chloro-l-proline Incorporation.

- Tantry, S. J., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters, 58(12), 1153-1156.

- Carpino, L. A., et al. (1993). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments. The Journal of Organic Chemistry, 58(25), 6641-6649.

- Süssmuth, R. D., & Müller, M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1161-1180.

Sources

- 1. peptide.com [peptide.com]

- 2. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chempep.com [chempep.com]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimal Solution-Phase Coupling Conditions for N-Boc-(4-chlorophenyl)glycine

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Focus: Suppressing Epimerization in Arylglycine Derivatives During Solution-Phase Peptide Synthesis

Introduction: The Arylglycine Challenge

Phenylglycine (Phg) and its derivatives are critical building blocks in medicinal chemistry, frequently found in antimicrobial peptides (e.g., streptogramins, vancomycin) and viral protease inhibitors [1]. However, incorporating arylglycines like N-Boc-(4-chlorophenyl)glycine into peptide chains presents a formidable synthetic challenge: a severe propensity for racemization (epimerization) during the activation and coupling steps [2].

The challenge is exacerbated in the 4-chloro derivative. The inductive electron-withdrawing effect of the para-chlorine atom further stabilizes the negative charge on the

Mechanistic Causality of Racemization

Racemization of N-Boc-(4-chlorophenyl)glycine occurs primarily through two base-catalyzed pathways once the carboxylic acid is activated [2]:

-

Direct

-Proton Abstraction: Strong bases abstract the acidic -

Oxazolone Formation: The activated ester undergoes intramolecular cyclization to form an oxazolone (azlactone), which is highly susceptible to base-catalyzed enolization.

Mechanistic pathways of base-catalyzed racemization in phenylglycine derivatives.

Rational Optimization of Coupling Conditions

To establish a self-validating, epimerization-free protocol, every reagent must be selected based on its mechanistic impact on the transition state.

A. Base Selection: The Critical Variable

The use of standard tertiary amines like N,N-diisopropylethylamine (DIPEA, pKa ~10.5) or triethylamine (TEA) is the primary cause of racemization in arylglycines [1].

-

The Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP, collidine) or N-methylmorpholine (NMM) . TMP has a significantly lower pKa (~7.4) and provides enhanced steric shielding, neutralizing the incoming amine salt without being basic enough to abstract the

-proton of the activated arylglycine [1].

B. Coupling Reagents: Speed vs. Stability

Uronium salts like HATU promote rapid coupling but heavily favor oxazolone formation if the base is not strictly controlled.

-

The Solution: The combination of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) is vastly superior for arylglycines. Oxyma acts as a highly effective nucleophile, rapidly converting the transient O-acylisourea into a stable active ester, suppressing oxazolone formation [2]. Alternatively, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) can be used, as it mediates coupling without requiring a strong base[1].

C. Solvent and Temperature Effects

Polar aprotic solvents like DMF stabilize the polar transition states of oxazolone formation and enolization.

-

The Solution: Using Dichloromethane (DCM) or a DCM/THF mixture minimizes solvent-induced stabilization of the enolate. Furthermore, pre-activation and coupling must be initiated at 0 °C to kinetically disfavor the racemization pathways.

Summary of Condition Efficacy

| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Enantiomeric Excess (ee %) |

| HATU | None | DIPEA (2.0 eq) | DMF | >90% | < 50% (Severe Racemization) |

| EDC·HCl | HOBt | NMM (2.0 eq) | DCM | 75 - 85% | 80 - 90% |

| DIC | OxymaPure | TMP (2.0 eq) | DCM | 85 - 95% | > 98% (Optimal) |

| DEPBT | None | TMP (2.0 eq) | THF/DCM | 80 - 90% | > 98% (Optimal) |

Standard Operating Protocol: Solution-Phase Coupling

The following protocol utilizes the DIC/Oxyma/TMP system, designed as a self-validating workflow to ensure maximum stereochemical fidelity.

Optimized solution-phase coupling workflow for N-Boc-(4-chlorophenyl)glycine.

Materials Required

-

N-Boc-(4-chlorophenyl)glycine (1.0 equiv)

-

Amine component (free base or HCl salt) (1.05 equiv)

-

DIC (1.1 equiv)

-

OxymaPure (1.1 equiv)

-

TMP (Collidine) (2.0 equiv; use 3.0 equiv if the amine is an HCl salt)

-

Anhydrous DCM

Step-by-Step Methodology

Step 1: Pre-Activation (Strictly at 0 °C)

-

Dissolve N-Boc-(4-chlorophenyl)glycine (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Add DIC (1.1 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for 10 minutes to allow the formation of the Oxyma active ester. Causality note: Keeping this step at 0 °C prevents premature oxazolone formation before the amine is introduced.

Step 2: Amine Addition 4. In a separate vial, dissolve the amine component (1.05 eq) in a minimum amount of anhydrous DCM. If the amine is a hydrochloride salt, add TMP (1.0 eq) to this vial to liberate the free base. 5. Add the amine solution dropwise to the activated ester mixture at 0 °C. 6. Add the remaining TMP (2.0 eq) dropwise. 7. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

Step 3: Reaction Monitoring & Quenching 8. Monitor the reaction via LC-MS or TLC. Once the N-Boc-(4-chlorophenyl)glycine is consumed, quench the reaction by adding a few drops of water.

Step 4: Mild Aqueous Work-up

Crucial: Do not use strong bases (like 1M NaOH) during work-up, as the coupled product can still undergo epimerization at the

- 5% aqueous Citric Acid (2 × 20 mL) — Removes TMP and unreacted amine.

- Saturated aqueous NaHCO₃ (2 × 20 mL) — Removes unreacted acid and Oxyma.

- Brine (1 × 20 mL).

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Self-Validation (Chiral Analysis) 12. Mandatory Check: Before proceeding to Boc-deprotection, analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) to quantify the enantiomeric excess (ee). A successful run using this protocol should yield an ee of >98%.

Troubleshooting & Alternative Strategies

If Chiral HPLC reveals an ee < 95%, the system has failed to outpace the rate of racemization.

-

Sterically Hindered Amines: If the incoming amine is highly sterically hindered (e.g., an N-methylated amino acid or a secondary amine), the nucleophilic attack is slowed down, giving the oxazolone pathway time to compete.

-

Alternative Reagent: Switch the coupling reagent to DEPBT (1.5 eq) and TMP (2.0 eq) in a 1:1 mixture of THF/DCM. DEPBT is specifically renowned for coupling heavily hindered or epimerization-prone residues without forming an oxazolone intermediate [1].

-

Alternative Reagent 2: Recent advancements highlight the use of methylimidazolium sulfinyl fluoride (MISF) for rapid peptide synthesis, which has shown promise in coupling N-Boc phenylglycine derivatives with zero observed epimerization due to the circumvention of traditional acyl-transfer pathways [3].

References

- Liang, X., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies.

- MDPI. (2023). "Epimerisation in Peptide Synthesis." MDPI.

- NIH. (2025). "Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt." National Institutes of Health (PMC).

Application Notes and Protocols: Incorporating N-Boc-(4-chlorophenyl)glycine into Peptidomimetics